REACTION_SMILES
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[CH3:21][CH2:22][OH:23].[Cl:1][c:2]1[n:3][cH:4][c:5]([CH3:9])[c:6]([Cl:8])[n:7]1.[NH2:10][CH2:11][CH2:12][CH2:13][OH:14].[Na+:15].[Na+:16].[O-:17][C:18](=[O:19])[O-:20]>>[Cl:1][c:2]1[n:3][cH:4][c:5]([CH3:9])[c:6]([NH:10][CH2:11][CH2:12][CH2:13][OH:14])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cnc(Cl)nc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Type
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product
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Smiles
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Cc1cnc(Cl)nc1NCCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |